molecular formula C15H16F2N2O3 B2355042 N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide CAS No. 2319637-79-9

N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide

Cat. No. B2355042
CAS RN: 2319637-79-9
M. Wt: 310.301
InChI Key: BXMCDMACICVWEN-UHFFFAOYSA-N
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Description

The compound contains a benzodioxole group, which is a common motif in many natural products and pharmaceuticals . It also contains a spiro[2.5]octane group, which is a type of spirocyclic compound where two rings of different sizes share a single atom. The presence of the difluoro group and carboxamide group could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . Single crystal X-ray crystallography can also provide detailed information about the molecular geometry .


Chemical Reactions Analysis

The chemical reactivity of a compound can be influenced by its functional groups and overall structure. Density functional theory (DFT) calculations can provide insights into the compound’s electronic characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For example, DFT calculations can explore the electronic characteristics of the molecule .

Scientific Research Applications

Cancer Treatment Research

The compound has been studied in the context of cancer treatment. Yao et al. (2007) explored its use in a novel class of inhibitors targeting the human epidermal growth factor receptor-2 (HER-2) sheddase. This research revealed its potential in decreasing tumor size and enhancing the efficacy of cancer treatments in murine models, demonstrating its significance in oncology research (Yao et al., 2007).

Development of New Heterocyclic Compounds

Koidan et al. (2022) focused on synthesizing new N-P containing heterocyclic compounds with a 6-azaspiro[2.5]octane fragment. This research highlights the compound's utility in creating novel chemical structures with potential applications in various scientific fields (Koidan et al., 2022).

Peptide Synthesis

Suter et al. (2000) and Stamm et al. (2003) conducted studies on the synthesis of derivatives involving this compound, demonstrating its role in peptide synthesis. These studies are crucial for understanding the compound's applications in biochemistry and pharmaceutical development (Suter et al., 2000); (Stamm et al., 2003).

Antiviral Research

Göktaş et al. (2012) explored its use in synthesizing compounds for antiviral activity against influenza, showcasing its potential in developing new antiviral therapies (Göktaş et al., 2012).

Synthesis and Reactivity

Albar et al. (1997) and Andreae et al. (1992) studied the compound's role in the synthesis and reactivity of various chemical structures, contributing to the understanding of its chemical properties and potential applications in organic chemistry (Albar et al., 1997); (Andreae et al., 1992).

Advanced Organic Synthesis

The compound has also been used in advanced organic synthesis and methodology, as demonstrated by Bejarano et al. (2022) and Adamovskyi et al. (2014), who explored its applications in creating complex organic structures and studying reaction mechanisms (Bejarano et al., 2022); (Adamovskyi et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended to be a pharmaceutical, it would interact with certain biological targets to exert its effects. Molecular docking studies can predict the possible binding of the molecule to different target proteins .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N2O3/c16-15(17)8-14(15)3-5-19(6-4-14)13(20)18-10-1-2-11-12(7-10)22-9-21-11/h1-2,7H,3-6,8-9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCDMACICVWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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